molecular formula C7H8ClF3N2O B6192751 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 2648941-39-1

3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B6192751
CAS No.: 2648941-39-1
M. Wt: 228.6
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Description

3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a dihydropyridinone ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1-methyl-5-(trifluoromethyl)pyridine and suitable reagents.

    Introduction of Functional Groups: The amino and trifluoromethyl groups are introduced through nucleophilic substitution reactions. Common reagents include trifluoromethylating agents and amines.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The amino group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-methyl-5-(trifluoromethyl)pyridine
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Uniqueness

Compared to similar compounds, 3-amino-1-methyl-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exhibits unique properties due to the presence of the dihydropyridinone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2648941-39-1

Molecular Formula

C7H8ClF3N2O

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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